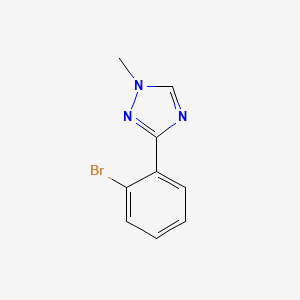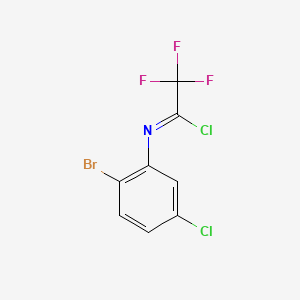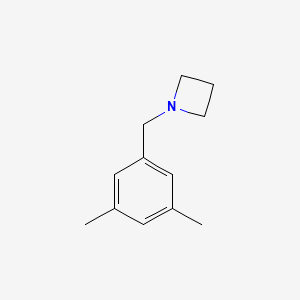
5-Bromo-2-isothiocyanato-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-isothiocyanato-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, an isothiocyanate group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The subsequent introduction of the isothiocyanate group can be carried out using thiophosgene or other suitable reagents.
Industrial Production Methods
Industrial production of 5-Bromo-2-isothiocyanato-3-methylpyridine may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isothiocyanato-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Isothiocyanation: Thiophosgene or other isothiocyanate sources under basic conditions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
5-Bromo-2-isothiocyanato-3-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isothiocyanato-3-methylpyridine involves its reactivity towards nucleophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the isothiocyanate group.
5-Bromo-2-fluoro-3-methylpyridine: Contains a fluorine atom instead of the isothiocyanate group.
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
5-bromo-2-isothiocyanato-3-methylpyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-5-2-6(8)3-9-7(5)10-4-11/h2-3H,1H3 |
InChI Key |
ZZKZZVFOHKQXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)






![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)



